4-(3-Methylphenoxy)aniline hydrochloride
Description
BenchChem offers high-quality 4-(3-Methylphenoxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylphenoxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIHISHEVMSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthesis methods for 4-(3-Methylphenoxy)aniline hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Method A : Reacting 3-methylphenol with 4-nitroaniline under alkaline conditions, followed by nitro-group reduction (e.g., using H₂/Pd-C) and HCl treatment to form the hydrochloride salt. Adjusting molar ratios (e.g., 1:1.2 for phenol:aniline derivatives) and temperature (80–100°C) improves yield .
- Method B : Oxidative polymerization (e.g., using K₂Cr₂O₇ as an oxidant) for derivatives in material science applications. Solvent choice (aqueous HCl vs. ethanol) and stirring duration (30+ minutes) influence crystallinity and purity .
Q. How can researchers characterize the purity and structural integrity of 4-(3-Methylphenoxy)aniline hydrochloride?
Key analytical techniques include:
- NMR Spectroscopy : Compare peaks to reference spectra (e.g., δ ~7.0–7.3 ppm for aromatic protons, δ ~2.3 ppm for methyl groups) .
- LC-MS : Confirm molecular weight ([M+H]+ expected ~246.7 g/mol) and detect impurities .
- Elemental Analysis : Validate C, H, N, and Cl content (e.g., C: ~54.6%, Cl: ~14.4%) .
Q. What are the solubility properties of this compound in common solvents?
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | ~20–30 | 25°C, pH 2–3 |
| Ethanol | ~50–60 | 25°C |
| DMSO | >100 | 25°C |
| Solubility decreases in alkaline solutions due to deprotonation of the aniline group . |
Advanced Research Questions
Q. How do environmental factors (pH, temperature) affect the stability of 4-(3-Methylphenoxy)aniline hydrochloride?
- pH Stability : The compound degrades above pH 7, forming insoluble freebase aniline. Buffered solutions (pH 4–6) are recommended for long-term storage .
- Thermal Stability : Decomposition occurs above 150°C. Differential Scanning Calorimetry (DSC) shows an endothermic peak at ~95–96°C, correlating with structural breakdown .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Case Study : A 65% yield was achieved for a structurally similar tetrahydrobenzothienopyrimidine derivative using DMSO-d₆ as a solvent and optimized reflux duration (12 hours). Contradictory reports (e.g., 40–50% yields) often arise from suboptimal stoichiometry or impure intermediates. Cross-validation via TLC monitoring and column chromatography improves reproducibility .
Q. How can this compound be applied in designing drug-delivery systems or environmental sensors?
- Drug Delivery : As a monomer for conductive polymers (e.g., polyaniline composites), it enhances electrochemical stability in pH-responsive release systems. Graphene nanocomposites show improved conductivity (10⁻² S/cm) .
- Environmental Sensors : Functionalized derivatives detect heavy metals (e.g., Pb²⁺) via chelation-induced fluorescence quenching. Optimization involves varying substituents on the phenoxy group .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The electron-rich aniline group facilitates electrophilic aromatic substitution. For example:
- Methoxy Derivatives : The 3-methylphenoxy group directs electrophiles to the para position, confirmed by DFT calculations showing lower activation energy (~15 kcal/mol) for para-substituted products .
Methodological Considerations
Q. How should researchers design toxicity assays for this compound?
- In Vitro Models : Use LD₅₀ data from analogous aniline hydrochlorides (e.g., 840–1070 mg/kg in rodents) to estimate safe concentrations. MTT assays on HepG2 cells at 0.1–1 mM ranges assess cytotoxicity .
- Environmental Impact : Evaluate biodegradability via OECD 301F tests (28-day incubation with activated sludge) .
Q. What computational tools predict its interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
